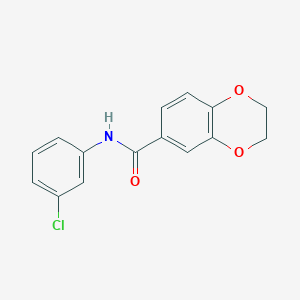
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of benzodioxine derivatives. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, its low solubility in aqueous solutions can limit its use in certain experiments. Its mechanism of action is also not fully understood, which can make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to gain a better understanding of its anticancer activity. It is also important to investigate its potential toxicity and side effects in vivo to assess its safety for use in humans. Finally, the development of more efficient synthesis methods and analogs of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could lead to the discovery of even more potent anticancer agents.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-chloroaniline and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to possess antifungal and antibacterial properties.
Propriétés
Formule moléculaire |
C15H12ClNO3 |
|---|---|
Poids moléculaire |
289.71 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H12ClNO3/c16-11-2-1-3-12(9-11)17-15(18)10-4-5-13-14(8-10)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18) |
Clé InChI |
GRPCZFMZJNESBJ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Solubilité |
6.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B251618.png)
![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B251620.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)

![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)


![4-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251631.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251634.png)
![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)